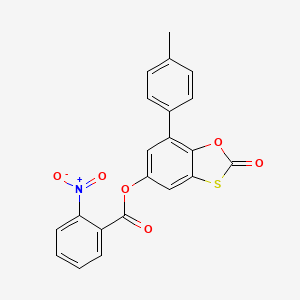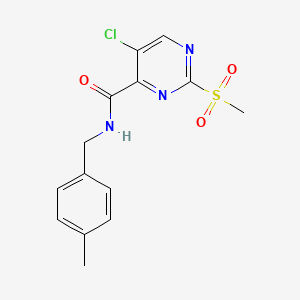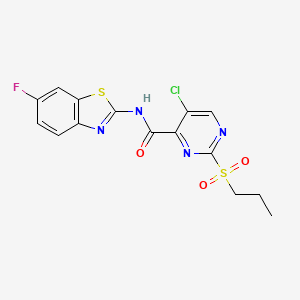![molecular formula C23H25N3O5 B11417814 4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417814.png)
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-乙氧基-3-甲氧基苯基)-3-(2-羟基苯基)-5-(2-甲氧基乙基)-4,5-二氢吡咯并[3,4-c]吡唑-6(1H)-酮是一种复杂的有机化合物 ,在多个科学领域具有潜在的应用。该化合物具有独特的结构,结合了多种官能团,使其成为化学、生物学和医学领域研究人员感兴趣的主题。
准备方法
合成路线和反应条件
4-(4-乙氧基-3-甲氧基苯基)-3-(2-羟基苯基)-5-(2-甲氧基乙基)-4,5-二氢吡咯并[3,4-c]吡唑-6(1H)-酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡咯并[3,4-c]吡唑核的形成: 这一步涉及在酸性或碱性条件下对合适的先驱体进行环化。
官能团的引入: 后续步骤通过烷基化、醚化和羟基化等反应引入乙氧基、甲氧基和羟基苯基基团。
最终组装: 最终化合物通过一系列缩合反应组装而成,通常需要催化剂和特定的反应条件,例如控制温度和 pH 值。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以实现规模化。这包括:
间歇式加工: 使用大型反应器进行多步合成。
催化剂优化: 使用高效催化剂来提高产量并缩短反应时间。
提纯技术: 利用结晶、蒸馏和色谱等方法提纯最终产物。
化学反应分析
反应类型
4-(4-乙氧基-3-甲氧基苯基)-3-(2-羟基苯基)-5-(2-甲氧基乙基)-4,5-二氢吡咯并[3,4-c]吡唑-6(1H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或改变现有的官能团。
还原: 还原反应可以改变化合物的结构,可能改变其生物活性。
取代: 各种取代反应可以将特定的官能团替换为其他官能团,从而可以创建衍生物。
常用试剂和条件
氧化剂: 例如高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。
还原剂: 包括硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄)。
催化剂: 例如用于氢化反应的钯碳 (Pd/C)。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生醌类或其他含氧衍生物,而还原可能产生醇类或胺类。
科学研究应用
化学
在化学方面,该化合物因其独特的结构特性和反应性而被研究。它作为模型化合物用于理解复杂的有机反应和开发新的合成方法。
生物学
在生物学方面,该化合物可能表现出与生物分子的有趣相互作用,使其成为酶抑制或受体结合研究的候选者。
医学
在医学方面,该化合物的衍生物可以探索其潜在的治疗效果,例如抗炎或抗癌活性。
工业
在工业方面,该化合物可能用于开发新材料或作为合成其他复杂分子的中间体。
作用机制
4-(4-乙氧基-3-甲氧基苯基)-3-(2-羟基苯基)-5-(2-甲氧基乙基)-4,5-二氢吡咯并[3,4-c]吡唑-6(1H)-酮发挥其作用的机制取决于其与分子靶标的相互作用。这些可能包括:
酶: 抑制或调节酶活性。
受体: 与特定受体结合以改变细胞信号通路。
DNA/RNA: 与遗传物质相互作用以影响基因表达。
相似化合物的比较
类似化合物
- 4-(4-乙氧基苯基)-3-(2-羟基苯基)-5-(2-甲氧基乙基)-4,5-二氢吡咯并[3,4-c]吡唑-6(1H)-酮
- 4-(4-甲氧基苯基)-3-(2-羟基苯基)-5-(2-甲氧基乙基)-4,5-二氢吡咯并[3,4-c]吡唑-6(1H)-酮
独特性
4-(4-乙氧基-3-甲氧基苯基)-3-(2-羟基苯基)-5-(2-甲氧基乙基)-4,5-二氢吡咯并[3,4-c]吡唑-6(1H)-酮的独特性在于其官能团的特定组合,赋予了其独特的化学和生物学特性
属性
分子式 |
C23H25N3O5 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-17-10-9-14(13-18(17)30-3)22-19-20(15-7-5-6-8-16(15)27)24-25-21(19)23(28)26(22)11-12-29-2/h5-10,13,22,27H,4,11-12H2,1-3H3,(H,24,25) |
InChI 键 |
DGZHMSSCMBVOAT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methylbenzamide](/img/structure/B11417746.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417748.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11417755.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11417761.png)
![5-bromo-1-[3-(4-tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11417773.png)



![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11417785.png)

![2-(5-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11417804.png)
